2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also interfere with the synthesis of bacterial and fungal cell walls, leading to their inhibition.
Biochemical and Physiological Effects:
2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their inhibition. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide in lab experiments is its potential therapeutic applications in cancer and infectious diseases. Additionally, it has a low toxicity profile, making it a relatively safe compound to work with. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and accessibility for research purposes.
Future Directions
There are several future directions for the research and development of 2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, the development of analogs and derivatives of 2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide may lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide can be accomplished through a multistep process involving various reagents and catalysts. A commonly used method involves the reaction of 2,3-difluoroaniline with 3-hydroxythiolane in the presence of a Lewis acid catalyst, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has been found to exhibit potential therapeutic applications in various scientific research studies. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, it has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2S/c13-9-3-1-2-8(10(9)14)11(16)15-6-12(17)4-5-18-7-12/h1-3,17H,4-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQGDHIELNGCPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=C(C(=CC=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.